3-Pentylbicyclo[1.1.1]pentan-1-amine
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Description
“3-Pentylbicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular weight of 187.71 . It is also known as “3-cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride” and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of “this compound” involves a metal-free homolytic aromatic alkylation of benzene . This process is expedient and versatile, providing an efficient synthetic protocol for creating this potentially useful BCP derivative .Molecular Structure Analysis
The InChI code for “this compound” is “1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H” and the InChI key is "LDFUFSLBKRTFBU-UHFFFAOYSA-N" . This indicates the specific arrangement of atoms and bonds in the molecule.It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 187.71 .
Safety and Hazards
The safety data sheet for “3-Pentylbicyclo[1.1.1]pentan-1-amine” indicates that it may cause skin irritation and serious eye irritation . It is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves and eye protection, and seeking medical advice if swallowed, inhaled, or in contact with skin .
Future Directions
The potential utility of the BCP motif in “3-Pentylbicyclo[1.1.1]pentan-1-amine” has generated substantial interest in medicinal chemistry . The development of efficient synthetic protocols for creating this and other BCP derivatives is crucial for facilitating this interest . Therefore, future research may focus on improving these synthetic protocols and exploring the potential applications of this compound in medicinal chemistry.
Properties
IUPAC Name |
3-pentylbicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIPRNGROJZFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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